5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-5-9(6(2)12-11-5)7-3-4-8(13)10-7/h7H,3-4H2,1-2H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPXZNHKOGHCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrrolidinone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the pyrazole ring exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth . The presence of the pyrrolidinone moiety enhances these activities, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, which are critical in inflammatory responses . This makes 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one a valuable scaffold for designing anti-inflammatory drugs.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. The structural modifications on the pyrazole core play a crucial role in enhancing cytotoxicity against specific cancer cell lines .
Neuropharmacology
The neuroprotective effects of pyrazole derivatives are under exploration, particularly concerning neurodegenerative diseases. The modulation of neurotransmitter systems by compounds like this compound may offer therapeutic avenues for conditions such as Alzheimer's disease .
Cardiovascular Applications
Studies have suggested that pyrazole-based compounds may possess cardioprotective properties by modulating vascular smooth muscle cell proliferation and inflammation . This opens up possibilities for developing treatments for cardiovascular diseases.
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers and materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one with a structurally related pyrazole derivative, Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate (Ref: 10-F781756, CymitQuimica) :
| Parameter | This compound | Ethyl 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate |
|---|---|---|
| Molecular Weight | ~207 g/mol (estimated) | ~277 g/mol (estimated) |
| Substituents | - 3,5-Dimethylpyrazole - Pyrrolidinone |
- 3-Bromo, 5-amino, 1-methylpyrazole - Ethyl ester |
| Hydrogen Bonding Sites | Pyrrolidinone (amide N–H, C=O) | Ester (C=O), amino (–NH₂) |
| Electron-Donating/Withdrawing Groups | Methyl (electron-donating) | Bromo (electron-withdrawing), amino (electron-donating) |
| Potential Reactivity | Lactam ring-opening, pyrazole coordination | Nucleophilic substitution (Br), ester hydrolysis |
Key Differences :
- The pyrrolidinone ring in the target compound enhances polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents compared to the ester-containing analog.
- The bromine atom in the analog increases electrophilicity at the pyrazole ring, enabling cross-coupling reactions, whereas the methyl groups in the target compound favor steric hindrance and metabolic stability .
Electronic and Crystallographic Properties
For instance:
- The pyrrolidinone’s amide group likely creates a region of high electron density (negative EPS), making it a candidate for intermolecular interactions.
- The bromine substituent in the analog would introduce localized electron-deficient regions, altering reactivity patterns .
Crystallographic analysis via SHELX or visualization via ORTEP-3 would reveal differences in molecular geometry (e.g., bond angles, torsion angles) and packing motifs . For example, the pyrrolidinone’s planar amide group may enforce a rigid conformation, while the ester group in the analog allows greater rotational freedom.
Biological Activity
5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
The compound's molecular formula is with a molar mass of 179.22 g/mol. It features a pyrazole ring fused to a pyrrolidinone moiety, which contributes to its unique biological properties. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3O |
| Molar Mass | 179.22 g/mol |
| Density | 1.198 ± 0.06 g/cm³ |
| Boiling Point | 482.4 ± 45.0 °C |
| pKa | 15.00 ± 0.50 |
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study evaluated the compound's effects on A549 human lung adenocarcinoma cells, revealing that certain derivatives showed potent cytotoxicity compared to standard chemotherapeutic agents like cisplatin.
Case Study: Anticancer Efficacy
In vitro studies demonstrated varying degrees of cytotoxicity against A549 cells:
- Compound 15 reduced cell viability to 66%, outperforming other derivatives.
- Compounds with di- and trimethoxy substitutions exhibited significantly reduced anticancer activity (p < 0.05) compared to their unsubstituted counterparts.
These findings suggest that modifications on the pyrazole ring can significantly influence the anticancer efficacy of the compound .
Antimicrobial Activity
The antimicrobial potential of this compound was also explored, particularly against multidrug-resistant pathogens. In a screening against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), certain derivatives demonstrated promising activity.
Antimicrobial Findings
The following observations were made during antimicrobial testing:
- Compounds exhibited selective activity against multidrug-resistant strains.
- Notably, some derivatives showed no activity against Gram-negative pathogens (MIC > 64 µg/mL) .
The mechanism underlying the biological activities of this compound appears to be multifaceted. Studies have indicated that the pyrazole-based structure may influence cell signaling pathways related to apoptosis and cell proliferation:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or reflux methods. For example, refluxing precursor heterocycles (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) in ethanol for 2 hours, followed by recrystallization from DMF–EtOH (1:1), yields solid products. Yield optimization involves adjusting solvent polarity, reaction time (e.g., extended reflux), and stoichiometric ratios of reactants. Ethanol is preferred for its balance of polarity and boiling point, while DMF enhances solubility during recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H and 13C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing pyrrolidinone and pyrazole moieties).
- FTIR : To identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
- HRMS : For precise molecular weight validation.
Cross-validation using multiple methods resolves ambiguities, as demonstrated in studies of structurally related pyrrolidinones .
Q. How can purity and stability be assessed during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) and iodine visualization detects impurities. Recrystallization in ethanol or DMF–EtOH mixtures improves purity. Stability under varying pH and temperature conditions can be monitored via HPLC-MS to identify degradation products .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved for structural confirmation?
- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Strategies include:
- Repeating synthesis with stricter anhydrous conditions.
- Using deuterated solvents for NMR to suppress exchange broadening.
- Combining 2D NMR (e.g., COSY, HSQC) with computational modeling (DFT calculations) to validate proposed structures .
Q. What experimental designs are suitable for studying the compound’s environmental fate?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL:
- Laboratory studies : Measure logP (octanol-water partitioning), hydrolysis rates, and photostability.
- Ecosystem simulations : Assess bioaccumulation in model organisms (e.g., Daphnia) and soil adsorption using LC-MS/MS.
- Risk assessment : Combine persistence data with toxicity profiles (e.g., EC50 values from algal growth assays) .
Q. How can computational methods predict the compound’s biological activity?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
- QSAR models : Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity trends.
- MD simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies address low reproducibility in synthetic protocols?
- Methodological Answer :
- Standardized controls : Use inert atmospheres (N2/Ar) to prevent oxidation.
- Statistical design : Apply randomized block designs (e.g., split-plot for variable testing) to isolate critical factors (e.g., catalyst loading).
- Inter-laboratory validation : Share protocols with collaborators to identify context-dependent variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
